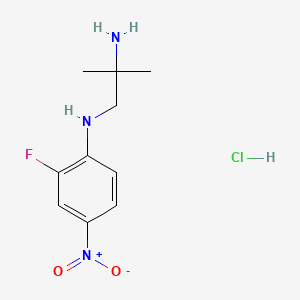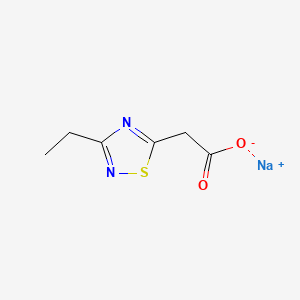![molecular formula C7H3ClLiN3O2 B6608184 lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 2839138-71-3](/img/structure/B6608184.png)
lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate, commonly referred to as LiClIPC, is an inorganic compound with a wide range of applications in scientific research. LiClIPC is an important reagent for the synthesis of various organic molecules and has been used in a variety of laboratory experiments. LiClIPC is a highly reactive compound and is capable of forming strong bonds with other molecules, making it an ideal compound for a variety of scientific applications.
科学的研究の応用
LiClIPC has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of organic molecules, as a reagent in the synthesis of pharmaceuticals, and as a catalyst in the synthesis of polymers. LiClIPC is also used as an electron-transfer agent in electrochemical reactions, as a reagent in the synthesis of metal complexes, and as a reagent in the synthesis of inorganic compounds.
作用機序
LiClIPC is a highly reactive compound and is capable of forming strong bonds with other molecules. The mechanism of action of LiClIPC is based on its strong electron-donating properties. The electron-donating properties of LiClIPC allow it to form strong bonds with other molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects
LiClIPC has a wide range of biochemical and physiological effects. It has been shown to have a positive effect on the activity of enzymes, which are responsible for the metabolism of various molecules in the body. LiClIPC has also been shown to have a positive effect on the activity of transporters, which are responsible for transporting molecules across cell membranes. In addition, LiClIPC has been shown to have a positive effect on the activity of proteins involved in signal transduction pathways.
実験室実験の利点と制限
The use of LiClIPC in laboratory experiments has a number of advantages. It is a highly reactive compound and is capable of forming strong bonds with other molecules, making it an ideal compound for a variety of scientific applications. In addition, LiClIPC is a relatively inexpensive reagent and is readily available. However, LiClIPC is a highly reactive compound and should be handled with care. In addition, LiClIPC is a toxic compound and should not be ingested or inhaled.
将来の方向性
The use of LiClIPC in scientific research is expected to continue to grow in the future. LiClIPC is a highly reactive compound and is capable of forming strong bonds with other molecules, making it an ideal compound for a variety of scientific applications. In addition, LiClIPC is a relatively inexpensive reagent and is readily available. In the future, LiClIPC is expected to be used in the synthesis of more complex organic molecules, as well as in the development of new pharmaceuticals and polymers. Additionally, LiClIPC is expected to be used in the development of new electrochemical reactions and in the synthesis of new inorganic compounds. Finally, LiClIPC is expected to be used in the development of new signal transduction pathways and in the study of biochemical and physiological processes.
合成法
LiClIPC can be synthesized in a two-step process. The first step involves the reaction of lithium chloride and imidazole in an aqueous solution. This reaction produces a solution of lithium imidazolide, which is then reacted with chloroform in the second step. This reaction produces LiClIPC, which can then be isolated and purified.
特性
IUPAC Name |
lithium;7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2.Li/c8-5-1-2-11-4(6(12)13)3-9-7(11)10-5;/h1-3H,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOLEGQEPZKEAN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C(=CN=C2N=C1Cl)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClLiN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride](/img/structure/B6608110.png)
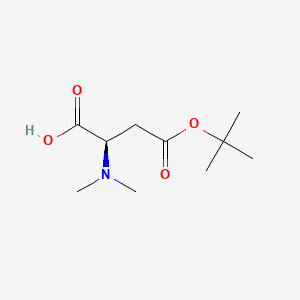
![N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608119.png)
![rac-(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6608120.png)
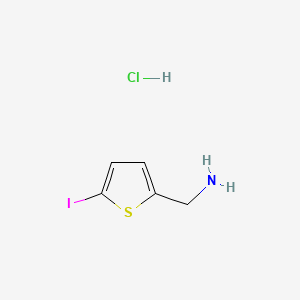
![4-phenyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6608130.png)

![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)
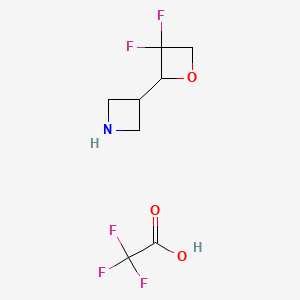
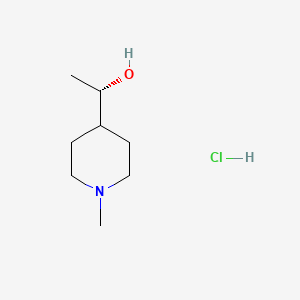
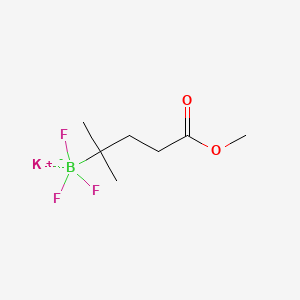
![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)
